molecular formula C15H14BrNO4 B2820585 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid CAS No. 1024592-66-2

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2820585
CAS No.: 1024592-66-2
M. Wt: 352.184
InChI Key: QPXIVWUVOGFUOP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is an organic compound characterized by the presence of a bromophenyl group, a furan ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions One common method starts with the bromination of phenylacetic acid to introduce the bromophenyl group This is followed by the formation of the furan ring through a cyclization reaction

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxobutanoic acid moiety, potentially converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its functional groups provide sites for further chemical modifications, enabling the creation of materials with tailored properties.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the furan ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid
  • 4-(4-Methylphenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid
  • 4-(4-Fluorophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Comparison: Compared to its analogs, 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine, methyl, or fluorine can lead to different steric and electronic effects, impacting the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXIVWUVOGFUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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